3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic name 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is derived from the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic compounds. The parent structure, 3-azabicyclo[3.3.1]nonane , consists of a nine-membered bicyclic system with nitrogen at position 3 and bridge configurations of three, three, and one carbon atoms.
Structural Breakdown:
Bicyclo[3.3.1] Framework :
- The bicyclic system comprises two fused rings: a six-membered ring (three carbons in each bridge) and a four-membered ring (one carbon bridge).
- Numbering begins at the bridgehead nitrogen (position 3) and proceeds to prioritize the longest path, followed by the second-longest path, and finally the shortest bridge.
Substituents :
- Benzyloxycarbonyl Group : Attached to the nitrogen at position 3, this group is denoted as ((benzyloxy)carbonyl), reflecting the ester linkage between the benzyl alcohol moiety and the carbonyl group.
- Carboxylic Acid : Located at position 1 of the bicyclic system, this functional group is prioritized as the suffix -carboxylic acid in the IUPAC name.
Table 1: IUPAC Nomenclature Components
| Component | Position | Role in Naming |
|---|---|---|
| Bicyclo[3.3.1]nonane | Core | Parent structure |
| 3-aza- | 3 | Nitrogen substitution |
| (Benzyloxy)carbonyl | 3 | N-linked substituent |
| Carboxylic acid | 1 | Principal functional group |
This naming convention ensures unambiguous identification of the compound’s topology and functionalization.
Alternative Naming Conventions in Bicyclic Compound Taxonomy
While IUPAC nomenclature provides systematic clarity, alternative naming conventions persist in chemical literature and databases. For 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid , these include:
Bicyclic System Descriptors:
- Azabicyclo Taxonomy : The term 3-azabicyclo[3.3.1] emphasizes the nitrogen’s position and bridge sizes, aligning with the von Baeyer system for bicyclic compounds.
- Functional Group Prioritization : In some contexts, the carboxylic acid may take precedence, leading to names like 1-carboxy-3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane. However, this violates IUPAC suffix priority rules.
Protecting Group Terminology:
- The benzyloxycarbonyl (Cbz) group is a well-known amine-protecting group in peptide synthesis. Thus, the compound may be informally referred to as Cbz-protected 3-azabicyclo[3.3.1]nonane-1-carboxylic acid in synthetic workflows.
Table 2: Alternative Naming Conventions
| Convention | Example Name | Context of Use |
|---|---|---|
| Functional group priority | 1-carboxy-3-(Cbz)-3-azabicyclo[3.3.1]nonane | Synthetic chemistry |
| Protecting group focus | Cbz-3-azabicyclo[3.3.1]nonane-1-carboxylic acid | Peptide synthesis |
These alternatives highlight the compound’s roles in specific applications but lack the precision required for regulatory or formal documentation.
CAS Registry Number (1263181-15-2) and Molecular Formula Validation
The CAS Registry Number 1263181-15-2 uniquely identifies this compound in the Chemical Abstracts Service (CAS) database, the authoritative global registry for chemical substances.
Molecular Formula:
- Empirical Formula : C₁₇H₂₁NO₄
- Validation :
- Calculated Molecular Weight :
$$ (17 \times 12.01) + (21 \times 1.01) + (14.01) + (4 \times 16.00) = 303.35 \, \text{g/mol} $$ - Observed Molecular Weight : 303.35 g/mol (consistent with experimental data).
- Calculated Molecular Weight :
Table 3: Molecular Formula Verification
| Parameter | Value | Source |
|---|---|---|
| Empirical formula | C₁₇H₂₁NO₄ | |
| Molecular weight | 303.35 g/mol | |
| CAS Registry Number | 1263181-15-2 |
The CAS Registry Number’s structure (a hyphenated three-part code) includes a unique identifier (1263181), a checksum (15), and a validation digit (2), ensuring global interoperability.
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)17-8-4-7-14(9-17)10-18(12-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
InChI Key |
SSNWXLJXWUESOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cbz Protection of the Amine Nitrogen
The benzyloxycarbonyl (Cbz) group is introduced to protect the secondary amine. This step typically employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Procedure
-
Reactants : 3-azabicyclo[3.3.1]nonane, benzyl chloroformate
-
Base : Aqueous sodium hydroxide (10%)
-
Solvent : Dichloromethane (DCM)
The reaction is monitored via thin-layer chromatography (TLC), with the product exhibiting an Rf value of 0.45 in ethyl acetate/hexane (1:3).
Carboxylic Acid Functionalization
The carboxylic acid group is introduced through hydrolysis of a pre-installed ester. For example, methyl ester precursors are saponified using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
Optimization Note :
-
Ester Selection : Methyl esters are preferred due to their stability during earlier synthetic steps.
-
Hydrolysis Conditions : 2 M LiOH, 0°C to room temperature, 12 h.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method constructs the bicyclic core via reductive amination. Ketone intermediates derived from bicyclo[3.3.1]nonan-3-one are reacted with benzylamine followed by sodium borohydride (NaBH₄) reduction.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iminium formation | Benzylamine, H₂SO₄ | 72% |
| Reduction | NaBH₄, MeOH, 0°C | 89% |
| Cbz protection | Cbz-Cl, NaOH, DCM | 83% |
Catalytic Hydrogenation for Debenzylation (Optional)
While the target compound retains the Cbz group, some routes temporarily introduce a benzyl group for intermediate stability. Debenzylation uses palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen atmosphere.
Conditions :
Analytical Characterization
Critical analytical data for the target compound include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.20–3.90 (m, 2H, bridgehead H), 2.80–2.60 (m, 4H, bicyclic CH₂).
-
IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1695 cm⁻¹ (C=O, Cbz).
Chromatographic Purity
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale synthesis, the cyclocondensation route is favored due to its reliance on inexpensive glutaraldehyde and acetone dicarboxylic acid. However, the use of Pd catalysts in debenzylation steps (if required) introduces cost and safety challenges. Recent advances in flow chemistry have enabled continuous processing of the hydrolysis step, improving throughput by 40% .
Chemical Reactions Analysis
Types of Reactions: 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Therapeutic Potential
Research indicates that 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid may exhibit significant interactions with various biological targets, particularly in the central nervous system. Interaction studies are essential for determining its binding affinities and potential therapeutic effects.
Case Studies
- Drug Development : The compound's structure allows it to serve as a scaffold for developing new drugs targeting neurological disorders. Studies have shown that derivatives of this compound can influence receptor activity, potentially leading to novel therapeutic agents.
- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. For instance, derivatives based on the bicyclic framework have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid could be modified for enhanced anticancer activity.
Recent studies emphasize the importance of exploring the interactions of this compound with specific receptors and enzymes involved in disease processes. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to these receptors, enhancing their response to the neurotransmitter glutamate, thereby modulating synaptic activity and potentially improving cognitive functions .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: Limited data exist on the pharmacological profiles of these compounds.
- Stability : Hydrochloride salts (e.g., ) offer improved shelf life, while ester derivatives (e.g., ) may require stabilization against hydrolysis.
- Unresolved Challenges : Discontinued availability of certain analogs (e.g., ) hints at scalability or stability issues in large-scale synthesis.
Biological Activity
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, identified by its CAS number 1263181-15-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a benzyloxycarbonyl moiety, which may influence its biological activity and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is C17H21NO4, with a molecular weight of approximately 303.35 g/mol. The compound's unique bicyclic framework is significant for its potential pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| CAS Number | 1263181-15-2 |
The biological activity of 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid primarily revolves around its interaction with specific receptors in the central nervous system (CNS). Studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of inflammatory pathways.
Interaction Studies
Interaction studies are crucial for understanding the binding affinities of this compound with various biological targets. Techniques such as molecular docking and binding assays are often employed to elucidate these interactions.
Notable Findings
- Binding Affinity : Initial studies indicate that the compound may have a significant binding affinity for certain CNS receptors, which could lead to therapeutic effects in neurological disorders.
- Enzymatic Activity : The benzyloxycarbonyl group may render the compound susceptible to enzymatic hydrolysis, leading to active metabolites that could exhibit enhanced biological activity.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of compounds structurally related to 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid:
- Study on Neuroprotection : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of related compounds, indicating that they could be beneficial in treating inflammatory conditions.
Comparison with Related Compounds
The following table compares 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid with structurally similar compounds:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Racemic-(1R,5R)-3-(benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane | 1263181-15-2 | Structural isomer with potential variations in biological activity |
| Rac-(1R,5R,6R)-3-[(benzyloxy)carbonyl]-6-hydroxy-3-azabicyclo[3.3.1]nonane | 2639390-93-3 | Hydroxylated variant that may exhibit different pharmacokinetics |
| 4-Aminobicyclo[2.2.2]octane | N/A | A simpler bicyclic structure used for comparative analysis |
Q & A
Q. Basic
Q. Advanced
- X-Ray Diffraction : Resolves ambiguities in stereochemistry and crystal packing .
- HPLC-PDA : Quantifies purity and detects trace impurities (>95% purity threshold for biological assays).
How can researchers resolve contradictions in substituent effects reported across literature?
Q. Advanced
- Comparative Reaction Screening : Test substituent introduction (e.g., Michael addition vs. nucleophilic substitution) under standardized conditions.
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., methyl vs. benzyl groups) on reactivity .
Case Study :
Substitution at the 6-position (via α,β-unsaturated carbonyls) yields 6,8-disubstituted derivatives, while direct alkylation favors mono-substitution. Contradictions arise from solvent polarity and temperature variations .
What mechanistic insights exist for this compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : The bicyclic scaffold mimics transition states in enzymatic reactions. Docking studies with serine proteases (e.g., trypsin-like enzymes) suggest hydrogen bonding between the carboxylic acid and active-site residues .
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive vs. non-competitive binding modes.
Example :
In amide bond cleavage studies, analogous compounds act as peptidase mimics, highlighting potential for protease inhibition .
What are the applications of fluorinated analogs of this compound?
Q. Advanced
Q. Advanced
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., pH, solvent ratio, catalyst loading) identifies optimal conditions.
Case Study :
Scaling the Cbz protection step from 1 mmol to 100 mmol increased yield from 65% to 78% using THF/water (3:1) at 15°C .
What are the limitations of current methodologies for derivatizing this compound?
Q. Advanced
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) at the 3-position hinder nucleophilic attacks, requiring harsher conditions (e.g., microwave-assisted synthesis).
- Acid Sensitivity : The Cbz group is labile under strong acidic conditions, necessitating mild deprotection strategies (e.g., catalytic hydrogenation) .
Recommendation :
Use orthogonal protecting groups (e.g., Fmoc for carboxylic acid) to enable sequential functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
